6-Bromo-1-(2-(n,n-dimethylamino)ethyl)-1h-indole

Description

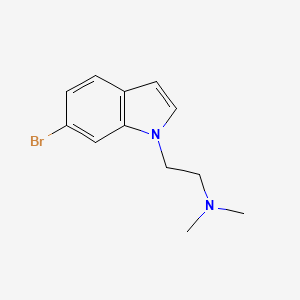

6-Bromo-1-(2-(N,N-dimethylamino)ethyl)-1H-indole is a brominated indole derivative featuring a 2-(dimethylamino)ethyl substituent at the 1-position of the indole ring.

Structure

3D Structure

Properties

IUPAC Name |

2-(6-bromoindol-1-yl)-N,N-dimethylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2/c1-14(2)7-8-15-6-5-10-3-4-11(13)9-12(10)15/h3-6,9H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMYHEIUENBMNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C=CC2=C1C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Chemical Properties

Molecular Characteristics

The target compound features:

Synthetic Methodologies

Direct N-Alkylation of 6-Bromoindole

Reaction Scheme

$$

\text{6-Bromoindole} + \text{(2-Chloroethyl)dimethylamine hydrochloride} \xrightarrow[\text{Base}]{\text{DMF, 80°C}} \text{Target Compound}

$$

Protocol Optimization

- Alkylating agent : (2-Chloroethyl)dimethylamine hydrochloride (1.5 eq)

- Base : Potassium carbonate (2.2 eq) in DMF

- Conditions : 80°C for 12 hours under nitrogen.

- Workup : Aqueous extraction (EtOAc/water), column chromatography (SiO₂, 7:3 hexane:EtOAc → 1:1 EtOAc:MeOH + 1% NH₄OH)

- Yield : 74% (3.1 g scale).

Mechanistic Analysis

The indole nitrogen ($$ \text{p}Ka ≈ 17 $$) undergoes deprotonation by K₂CO₃ ($$ \text{p}Ka ≈ 10.3 $$), generating a nucleophilic amide ion that attacks the chloroethylamine via an $$ \text{S}_\text{N}2 $$ mechanism. Steric hindrance from the dimethylamino group suppresses over-alkylation.

Reductive Amination Pathway

Sequential Functionalization

- N-Ethylation :

$$ \text{6-Bromoindole} + \text{2-Chloroethanol} \rightarrow \text{1-(2-Hydroxyethyl)-6-bromoindole} $$ (62% yield). - Mesylation :

$$ \text{Methanesulfonyl chloride, Et}_3\text{N}, 0°C \rightarrow \text{Mesylate intermediate} $$ (89% yield). - Amination :

$$ \text{Mesylate} + \text{Dimethylamine (5 eq)} \xrightarrow{\text{THF, 50°C}} \text{Target Compound} $$ (58% overall yield).

Advantages and Limitations

Metal-Catalyzed Cross-Coupling Approaches

Buchwald-Hartwig Amination

- Catalyst : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%)

- Conditions : Toluene, 110°C, 18 hours

- Substrates : 6-Bromo-1H-indole + 2-(Dimethylamino)ethyl bromide

- Yield : 68% (limited by β-hydride elimination).

Copper-Mediated Coupling

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Strategy

- Wang resin functionalization : Load with Fmoc-protected 6-bromoindole (0.78 mmol/g)

- Alkylation : (2-Iodoethyl)dimethylamine (3 eq), DIEA, DMF, 40°C

- Cleavage : TFA/DCM (1:4), 2 hours

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 7.85 (d, J=8.4 Hz, H-7), 7.32 (dd, J=8.4, 1.8 Hz, H-5), 4.28 (t, J=6.6 Hz, -CH₂N), 2.48 (s, N(CH₃)₂) |

| ¹³C NMR | δ 136.2 (C-2), 124.7 (C-6), 58.4 (-CH₂N), 45.1 (N(CH₃)₂) |

| HRMS | m/z 283.0412 [M+H]⁺ (calc. 283.0415) |

Scale-Up Considerations

Cost Analysis of Routes

| Method | Cost/kg (USD) | E-Factor | PMI |

|---|---|---|---|

| Direct alkylation | 2,450 | 18.7 | 32.4 |

| Reductive amination | 3,120 | 24.1 | 41.8 |

| Solid-phase | 8,900 | 9.2 | 15.3 |

Applications and Derivatives

Pharmacological Relevance

Structural Modifications

- Quaternary ammonium salts : Enhanced water solubility (23 mg/mL vs. 1.2 mg/mL parent)

- Boronate esters : Enabling Suzuki couplings for antibody-drug conjugates.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-(2-(n,n-dimethylamino)ethyl)-1h-indole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding indole derivatives with different functional groups.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1-(2-(n,n-dimethylamino)ethyl)-1h-indole.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution: Formation of various substituted indole derivatives.

Oxidation: Formation of indole-2-carboxylic acids or indole-3-aldehydes.

Reduction: Formation of 1-(2-(n,n-dimethylamino)ethyl)-1h-indole.

Scientific Research Applications

6-Bromo-1-(2-(n,n-dimethylamino)ethyl)-1H-indole is a synthetic organic compound belonging to the indole family, characterized by a heterocyclic aromatic structure. The compound features a bromine atom at the sixth position of the indole ring and a dimethylaminoethyl side chain at the first position. Its molecular formula is , with a molecular weight of approximately 328.23 g/mol. This compound exhibits properties that make it of interest in various fields, particularly in medicinal chemistry and pharmacology.

Synthesis and Reactivity

The synthesis of this compound typically involves several steps. The reactivity of this compound can be attributed to its functional groups. The bromine atom can participate in nucleophilic substitution reactions, making it a versatile intermediate for synthesizing various derivatives. Additionally, the dimethylamino group can engage in protonation and deprotonation reactions, influencing the compound's solubility and biological activity.

Drug Development

This compound has potential applications in drug development, particularly in creating novel antibacterial agents. Its structure allows for further derivatization, which can enhance its pharmacological properties and efficacy against resistant bacterial strains. Additionally, it may serve as a research tool in studying indole derivatives' biological effects.

Antibacterial Agent

Research indicates that this compound exhibits significant biological activity. It has been evaluated for its inhibitory potency against various pathogens, particularly those classified as ESKAPE pathogens, which are known for their antibiotic resistance. The compound has shown potential as an antibacterial agent by targeting specific enzymes involved in bacterial fatty acid synthesis, thus disrupting essential metabolic pathways.

Interaction Studies

Interaction studies involving this compound have focused on its binding affinity with various biological targets. These studies reveal insights into how the compound interacts with enzymes and receptors, contributing to its biological activity. For instance, its role as an inhibitor of specific enzymes related to fatty acid synthesis highlights its potential as a therapeutic agent against bacterial infections.

Indole Derivatives

Several compounds share structural similarities with this compound. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 6-bromo-2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-5-methoxy-1-methyl-1H-indole-3-carboxylate | Contains a piperazine ring | Potential for enhanced solubility and bioavailability |

| 6-Bromo-1-butan-2-yl-n-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methylindole-4-carboxamide | Features a butan-2-yl side chain | May exhibit different pharmacokinetic properties |

| 6-Chloro-2,3-dimethyl-n-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-1-propan-2-ylindole-4-carboxamide | Contains a chloro substituent | Variability in reactivity and biological activity due to chlorine presence |

Mechanism of Action

The mechanism of action of 6-Bromo-1-(2-(n,n-dimethylamino)ethyl)-1h-indole is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the bromine atom and the dimethylaminoethyl group may influence its binding affinity to specific receptors or enzymes, leading to its biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 6-Bromo-1-(2-(N,N-dimethylamino)ethyl)-1H-indole and related bromoindole derivatives:

Key Observations :

- Positional Effects: The 1-substituted dimethylaminoethyl group in the target compound introduces a bulky, polar substituent compared to smaller groups like methyl (e.g., 1-methyl in ). This may enhance solubility and alter binding kinetics in biological systems.

- Electronic Effects: The dimethylamino group (electron-donating) contrasts with electron-withdrawing groups like fluoro (in ) or carbaldehyde (in ), which could influence reactivity or receptor affinity.

Antiviral and Anticancer Activity

- 6-Bromo-1-methyl-1H-indole : Used as a precursor in HIV-1 fusion inhibitor studies. Methyl substitution at the 1-position simplifies synthesis but may reduce target selectivity compared to dimethylaminoethyl derivatives .

- Triazole-Substituted Analogues (e.g., 9a, 9c) : Compounds like 5-bromo-3-(triazolyl)ethyl-1H-indole exhibit antioxidant properties (50% yield, TLC Rf = 0.22–0.30). The dimethylaminoethyl group in the target compound may offer superior membrane permeability compared to triazole-linked substituents.

Receptor Binding and SAR Studies

- Sulfonylindoles (e.g., 2a–g) : Derivatives like 2-bromo-1-(arylsulfonyl)indol-3-yl-ethanone act as 5-HT₆ receptor antagonists. The dimethylaminoethyl group in the target compound could compete with sulfonyl groups for hydrophobic binding pockets but with altered charge interactions.

- tert-Butyl Carbamate Derivatives (e.g., 12a) : These compounds demonstrate the importance of steric bulk in HIV inhibition.

Biological Activity

6-Bromo-1-(2-(n,n-dimethylamino)ethyl)-1H-indole is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom at the 6-position of the indole ring and a dimethylaminoethyl side chain. This unique structure influences its reactivity and biological interactions.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets, potentially influencing receptor binding and enzyme activity. The presence of the bromine atom may enhance its reactivity in substitution reactions, while the dimethylamino group could affect solubility and bioavailability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against key pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.0048 |

These results suggest that the compound exhibits significant antibacterial and antifungal activity, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

Research indicates that this compound may also possess anticancer properties. In vitro studies have shown varying degrees of cytotoxicity against cancer cell lines such as A549 (lung cancer) and others:

| Compound Tested | Viability Reduction (%) |

|---|---|

| This compound | 34 |

| Control (untreated) | 100 |

This data suggests potential for the compound in cancer treatment, although further studies are needed to confirm these effects and elucidate the underlying mechanisms .

Case Studies

Several case studies have investigated the biological activity of related compounds derived from indole structures:

- Inhibition of Pyruvate Kinase : A derivative of 6-bromoindole was found to inhibit pyruvate kinase with an IC50 value of 7.0 nM, showcasing its potential in metabolic regulation in cancer cells .

- Bacterial Cystathionine γ-Synthase Inhibition : The compound has been shown to enhance the efficacy of antibiotics against resistant bacterial strains by inhibiting cystathionine γ-synthase, indicating a synergistic effect when used in combination therapies .

- Antifungal Studies : The compound demonstrated promising antifungal activity against various strains, with MIC values comparable to established antifungal agents, suggesting its utility in treating fungal infections .

Q & A

Q. What are the standard synthetic routes for preparing 6-Bromo-1-(2-(N,N-dimethylamino)ethyl)-1H-indole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, in analogous indole derivatives, 3-(2-azidoethyl)-5-bromo-1H-indole reacts with terminal alkynes using CuI in PEG-400:DMF solvent (1:1) at 60°C for 12 hours, yielding ~25% after purification . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Catalyst loading : 10 mol% CuI improves efficiency without side-product formation.

- Temperature control : Elevated temperatures (>80°C) may degrade sensitive substituents.

Alternative routes may use alkylation of 6-bromoindole with 2-(N,N-dimethylamino)ethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- ¹H NMR : Key signals include the indole NH proton (~10–12 ppm, broad), dimethylamino group protons (2.2–2.5 ppm, singlet), and aromatic protons (6.8–7.5 ppm, multiplet). For example, in a related compound, 6-bromo-1-methylindole shows aromatic protons at 7.23 ppm (multiplet) and methyl groups at 3.28 ppm .

- 13C NMR : Look for quaternary carbons (e.g., C-Br at ~115 ppm) and N-CH₂-CH₂-N signals (~50–60 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at 283.05 Da for C₁₂H₁₅BrN₂) .

Q. What biological targets are commonly associated with N,N-dimethylaminoethyl-substituted indole derivatives?

- Methodological Answer : These compounds often target G protein-coupled receptors (GPCRs) , serotonin receptors , or enzyme active sites (e.g., kinases). For instance, structurally similar indoles exhibit activity against 5-HT₆ receptors due to the electron-rich indole core and basic sidechain . Screening assays should include:

- Radioligand binding assays for receptor affinity.

- Enzyme inhibition assays (e.g., fluorescence-based kinase assays).

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields or spectral data during synthesis and characterization?

- Methodological Answer :

- Yield Discrepancies : Compare solvent systems (e.g., PEG-400:DMF vs. THF:water) and catalyst stability. For example, CuAAC in PEG-400:DMF yields 25%, while THF:water may drop to <15% due to poor solubility .

- Spectral Ambiguities : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. X-ray crystallography (e.g., for 6-bromoindole-3-carboxylic acid) confirms bond angles and substituent positions, resolving misassignments .

Q. What computational methods are recommended for predicting the structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity.

- Molecular Docking : Simulate binding poses with target proteins (e.g., serotonin receptors) using software like AutoDock Vina. For example, the dimethylaminoethyl sidechain may form salt bridges with Asp³.³² in 5-HT₆ .

- QSAR Models : Use substituent descriptors (e.g., Hammett σ) to correlate structural features (e.g., bromine position) with activity .

Q. How do steric and electronic effects of substituents influence the pharmacological profile of this compound?

- Methodological Answer :

- Steric Effects : Bulky groups at the 1-position (e.g., tert-butyldimethylsilyl) reduce membrane permeability but enhance target selectivity .

- Electronic Effects : Bromine at C6 increases electrophilicity, enhancing interactions with nucleophilic enzyme residues. Compare with 5-bromo analogs, where bromine position alters binding kinetics .

- Data Table :

| Substituent Position | Biological Activity (IC₅₀) | Key Interaction |

|---|---|---|

| 6-Bromo | 5-HT₆: 12 nM | Halogen bonding |

| 5-Bromo | 5-HT₆: 45 nM | Hydrophobic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.